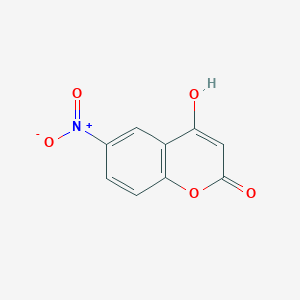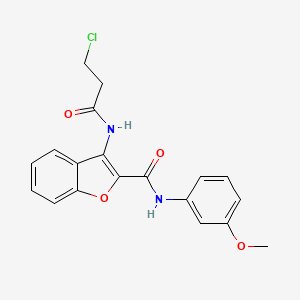
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide, also known as COB-DAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. COB-DAB is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death.
生化学的および生理学的効果
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has been shown to have cytotoxic effects on cancer cells, but it does not appear to have significant toxicity in normal cells. Studies have also shown that N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide can induce apoptosis in cancer cells without affecting normal cells, suggesting that it may have a high therapeutic index. However, further studies are needed to determine the long-term effects of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide on normal cells and tissues.
実験室実験の利点と制限
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has several advantages for use in lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its potential for use as a fluorescent probe for imaging cancer cells. However, N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide also has limitations, including its low solubility in water and its potential for degradation over time.
将来の方向性
There are several future directions for research on N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide, including the development of more efficient synthesis methods to increase the yield of the compound, the investigation of its potential use as a therapeutic agent for cancer treatment, and the exploration of its potential use as a fluorescent probe for imaging cancer cells. Additionally, further studies are needed to determine the long-term effects of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide on normal cells and tissues, as well as its potential for use in combination with other cancer treatments.
合成法
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide can be synthesized using various methods, including the reaction of 4-cyanooxan-4-yl chloride with 4-(diethylamino)benzamide in the presence of a base, such as triethylamine or sodium hydroxide, or by the reaction of 4-cyanooxan-4-yl isocyanate with 4-(diethylamino)benzoic acid. The yield of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide varies depending on the method used, with some methods resulting in higher yields than others.
科学的研究の応用
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has potential applications in the field of medicinal chemistry, particularly in the development of drugs that target cancer cells. Studies have shown that N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has been studied for its potential use as a fluorescent probe for imaging cancer cells.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-20(4-2)15-7-5-14(6-8-15)16(21)19-17(13-18)9-11-22-12-10-17/h5-8H,3-4,9-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWJQINIRHDERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2660770.png)
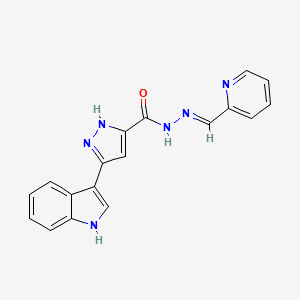
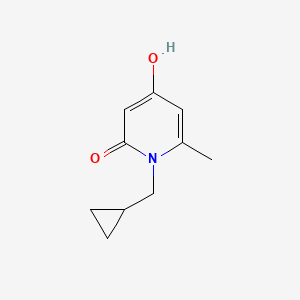

![2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2660775.png)
![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)

![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2660783.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
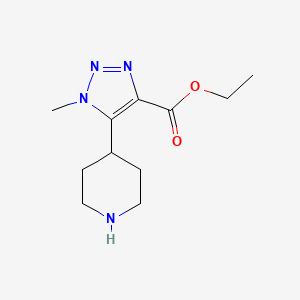

![3-Aminobenzo[d]furan-2-yl 3-methoxyphenyl ketone](/img/structure/B2660789.png)
